Rebaudioside A

描述

瑞巴迪奥苷 A 是一种从甜叶菊植物(Stevia rebaudiana)的叶片中提取的甜菊糖苷。 它以其强烈的甜味而闻名,大约是蔗糖甜度的 240 倍 。 由于其稳定性和与其他甜菊糖苷相比更少的苦味余味,这种化合物被广泛用作各种食品和饮料产品中的非热量甜味剂 .

准备方法

合成路线和反应条件

瑞巴迪奥苷 A 可以通过酶促糖基化从甜菊糖合成。 该过程包括将甜菊糖与 UDP-葡萄糖或 UDP、蔗糖和氯化镁在磷酸钾缓冲液中孵育 。 另一种方法是使用亲水相互作用液相色谱 (HILIC) 从甜菊糖苷中纯化和制备瑞巴迪奥苷 A .

工业生产方法

瑞巴迪奥苷 A 的工业生产通常包括从甜叶菊叶片中提取,然后进行纯化。叶片首先被干燥,然后进行水提取。 然后使用结晶和色谱等技术对提取物进行纯化,以达到高纯度水平 .

化学反应分析

反应类型

瑞巴迪奥苷 A 经历了几种类型的化学反应,包括:

氧化: 瑞巴迪奥苷 A 可以被氧化形成各种降解产物。

水合: 它可以进行水合反应,特别是在酸性条件下。

环氧化: 该化合物还可以进行环氧化,导致形成环氧化物中间体.

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

水合: 酸性条件,例如盐酸的存在,有利于水合反应。

环氧化: 环氧化反应通常涉及过酸或过氧化氢.

形成的主要产物

科学研究应用

Food Industry Applications

Rebaudioside A is widely used as a sugar substitute in the food industry due to its sweetness and minimal caloric contribution. Its applications include:

- Beverages : this compound is commonly used in soft drinks and flavored waters. Studies have shown that it can enhance flavor profiles without significantly altering the sensory attributes of beverages .

- Dairy Products : It is utilized in ice creams and yogurts, where it helps maintain sweetness while reducing calorie content. Research indicates that higher concentrations of this compound can closely mimic the flavor profile of sucrose in these products .

- Confectionery : The compound's stability under heat makes it suitable for use in candies and baked goods, allowing manufacturers to create lower-calorie options without sacrificing taste .

Health Applications

This compound has been investigated for various health benefits, particularly concerning metabolic health:

- Diabetes Management : Studies indicate that this compound does not adversely affect glucose homeostasis in individuals with type 2 diabetes. In clinical trials, it was shown to have no significant impact on blood glucose levels compared to placebo .

- Weight Management : As a low-calorie sweetener, this compound can aid in weight control by providing sweetness without the added calories associated with sugar consumption. This characteristic is particularly beneficial for individuals seeking to reduce caloric intake .

- Antihypertensive Effects : Some research suggests that this compound may have potential antihypertensive properties, contributing to cardiovascular health by helping to lower blood pressure in certain populations .

Microbiological Studies

Research has explored the effects of this compound on gut microbiota and microbial diversity:

- Gut Microbiota Composition : In animal studies, consumption of this compound was found to alter gut microbiota composition without negatively impacting overall microbial diversity. This suggests potential prebiotic effects that could benefit gut health .

- Safety Profile : The compound has been shown to pose little pressure on the growth of harmful bacteria while potentially promoting beneficial strains like Lactobacillus plantarum, indicating its safety for gut microbes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its application:

- Absorption and Metabolism : Studies have characterized the pharmacokinetic properties of this compound, highlighting its absorption rates and metabolic pathways in humans. It is primarily metabolized into steviol and steviol glucuronide, which are then excreted .

- Toxicological Assessments : Long-term studies have indicated that even at high doses, this compound does not exhibit significant toxicity or adverse effects on body weight or organ function in animal models .

Case Studies and Research Findings

作用机制

瑞巴迪奥苷 A 主要通过与其味觉受体的相互作用来发挥其作用。 它通过苦味信号通路刺激肠内分泌细胞释放 GLP-1 。 此外,它还充当 α-葡萄糖苷酶抑制剂,有助于调节血糖水平 .

相似化合物的比较

生物活性

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. As a non-caloric sweetener, Reb A has gained popularity due to its high sweetness intensity—approximately 180 to 400 times sweeter than sucrose—and its potential health benefits. This article examines the biological activities of Reb A, including its pharmacokinetics, effects on glucose metabolism, antihypertensive properties, anticancer activity, and influence on gut microbiota.

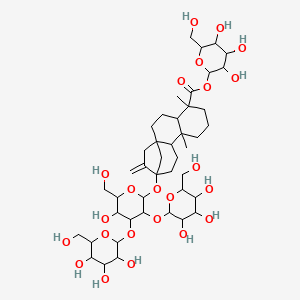

Chemical Structure and Pharmacokinetics

Reb A is a diterpene glycoside with a complex structure that contributes to its sweet taste and biological effects. Upon ingestion, Reb A is metabolized primarily into steviol, which is then conjugated to form steviol glucuronide in the liver. This process involves phase I and phase II metabolic pathways, leading to excretion via urine .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Sweetness Intensity | 180-400 times sweeter than sugar |

| Absorption | Rapidly absorbed |

| Metabolites | Steviol and steviol glucuronide |

| Excretion | Primarily through urine |

Effects on Glucose Metabolism

Recent studies have shown that Reb A may improve glucose homeostasis. In a randomized controlled trial involving patients with type 2 diabetes mellitus (T2DM), oral administration of Reb A (3 g) demonstrated significant effects on glucose levels during an oral glucose tolerance test (OGTT). The area under the blood glucose concentration-time curve was significantly lower in participants who received Reb A compared to those who received a placebo .

Table 2: Glucose Concentration Changes Post-Reb A Administration

| Time (h) | Glucose Concentration (mg/dL) - Placebo | Glucose Concentration (mg/dL) - Reb A |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 150 | 130 |

| 2 | 160 | 140 |

Antihypertensive Activity

Reb A has been associated with antihypertensive effects, potentially through vasorelaxation mechanisms. Studies indicate that Reb A and other steviol glycosides can induce relaxation of blood vessels by inhibiting calcium influx into vascular smooth muscle cells . This effect may contribute to lower blood pressure levels in hypertensive individuals.

Anticancer Activity

Research has also explored the anticancer properties of Reb A. In vitro studies suggest that Reb A can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as p21 and p53. Additionally, it has been shown to enhance the Bax/Bcl-2 ratio, promoting cell death in various cancer cell lines .

Table 3: Summary of Anticancer Effects of this compound

| Cancer Type | Effect Observed |

|---|---|

| Breast Cancer (MCF-7) | Induction of apoptosis via mitochondrial pathway |

| Colon Cancer | Inhibition of cell proliferation |

Influence on Gut Microbiota

Emerging evidence suggests that Reb A may positively influence gut microbiota composition. In animal studies, maternal consumption of stevia extracts containing Reb A altered gut microbiota profiles in both mothers and offspring, indicating potential prebiotic effects . This modulation could have implications for metabolic health and disease prevention.

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-NCGAPWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047898 | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-16-1 | |

| Record name | Rebaudioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。